

The MTHFD1/2 Inhibitor TH9619 Disrupts Nucleotide Biosynthesis: A Technical Guide

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Compound of Interest

Compound Name: TH9619

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Abstract

TH9619 is a novel small molecule inhibitor of methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 and 2 (MTHFD1/2), key enzymes in one-carbon (1C) metabolism. This pathway is critical for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. Cancer cells, with their high proliferative rate, are particularly dependent on 1C metabolism, making its components attractive targets for anti-cancer therapies. **TH9619** exhibits potent and selective anti-proliferative activity against a range of cancer cell lines, particularly those with high expression of the mitochondrial isoform MTHFD2. This technical guide provides an in-depth overview of the mechanism of action of **TH9619**, focusing on its effects on nucleotide biosynthesis. We present quantitative data on its enzymatic and cellular activity, detail key experimental protocols for its study, and provide visual representations of the involved pathways and experimental workflows.

Mechanism of Action of TH9619

TH9619 is a potent dual inhibitor of the dehydrogenase and cyclohydrolase activities of both MTHFD1 and MTHFD2.^{[1][2]} However, its cellular mechanism of action is primarily driven by the inhibition of the cytosolic enzyme MTHFD1.^{[2][3]} In cancer cells with high MTHFD2 expression, there is a significant efflux of formate from the mitochondria into the cytoplasm. This formate is utilized by MTHFD1 to produce 10-formyl-tetrahydrofolate (10-CHO-THF), a key precursor for purine synthesis.

The inhibition of MTHFD1 by **TH9619** leads to a phenomenon termed a "folate trap," where 10-CHO-THF accumulates in the cytoplasm.[2] This accumulation sequesters the available tetrahydrofolate (THF) pool, leading to a depletion of other essential folate species, most notably 5,10-methylene-tetrahydrofolate (5,10-CH₂-THF). As 5,10-CH₂-THF is the direct one-carbon donor for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase (TYMS), its depletion results in a sharp decrease in thymidylate production.[3] The consequent "thymineless" state induces replication stress, S-phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3]

Interestingly, the cytotoxic effect of **TH9619** can be potentiated by the presence of hypoxanthine. Hypoxanthine can be salvaged to produce purines, which in turn provides feedback inhibition on the de novo purine synthesis pathway. This further reduces the consumption of 10-CHO-THF, exacerbating the folate trap and the downstream depletion of thymidylate.[2]

Quantitative Data

Table 1: Enzymatic Inhibition of TH9619

Target	IC50 (nM)	Reference
MTHFD1 (DC)	Not explicitly stated, but inhibits	[2]
MTHFD2	47	[1]

Table 2: Cellular Activity of TH9619

Cell Line	Cancer Type	EC50 (nM)	Notes	Reference
HL-60	Acute Myeloid Leukemia	<50	Highly sensitive	[3]
Jurkat	T-cell Acute Lymphoblastic Leukemia	Potent antiproliferative efficacy	[1]	
SW620 (WT)	Colorectal Cancer	Sensitive	[2]	
SW620 (MTHFD2-/-)	Colorectal Cancer	Resistant	Demonstrates MTHFD2 dependence	[2]
CLL patient-derived cells	Chronic Lymphocytic Leukemia	<50	[3]	
MCL patient-derived cells	Mantle Cell Lymphoma	<50	[3]	
DLBCL patient-derived cells	Diffuse Large B-cell Lymphoma	<50	[3]	
MM patient-derived cells	Multiple Myeloma	Not affected	[3]	

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Purpose: To verify the direct binding of **TH9619** to its target protein (MTHFD2) in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

- Cell Treatment: Treat intact cells (e.g., HL-60) with **TH9619** or vehicle control for a specified time (e.g., 1 hour) at 37°C.

- **Heating:** Heat the cell suspensions in a PCR plate across a temperature gradient for a short duration (e.g., 3 minutes).
- **Lysis:** Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
- **Separation:** Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
- **Detection:** Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in the presence of **TH9619** indicates target engagement.

DNA Fiber Assay

Purpose: To assess the impact of **TH9619** on DNA replication fork dynamics, specifically fork speed and stalling.

Protocol:

- **Cell Labeling:** Sequentially pulse-label cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), for a defined period (e.g., 20-30 minutes each). Treat with **TH9619** during the second pulse or between pulses.
- **Cell Lysis and DNA Spreading:** Harvest the cells and lyse them on a microscope slide with a lysis buffer. Tilt the slide to allow the DNA to spread, creating long, linear DNA fibers.
- **Immunostaining:** Fix the DNA fibers and perform immunofluorescence staining using primary antibodies specific for CldU and IdU, followed by fluorescently labeled secondary antibodies.
- **Microscopy and Analysis:** Visualize the DNA fibers using a fluorescence microscope. The length of the CldU and IdU tracks is measured to determine the replication fork speed. An increase in stalled forks (single-color tracks) or a decrease in fork speed indicates replication stress.

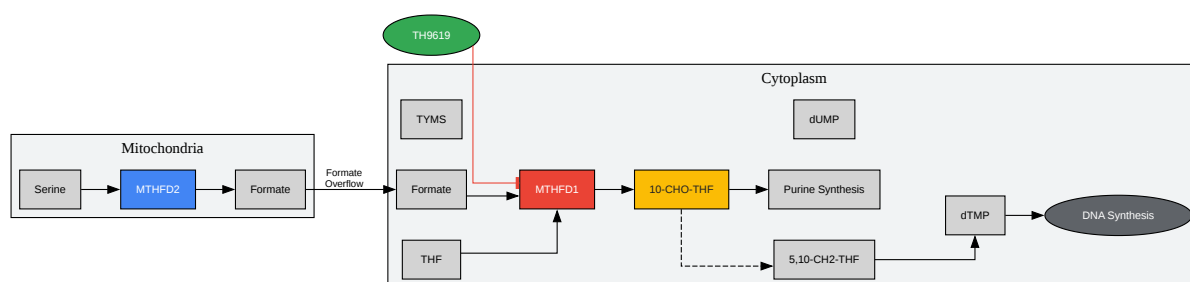
Metabolic Tracing with ¹³C-Serine

Purpose: To trace the metabolic fate of one-carbon units from serine and determine the effect of **TH9619** on nucleotide biosynthesis pathways.

Protocol:

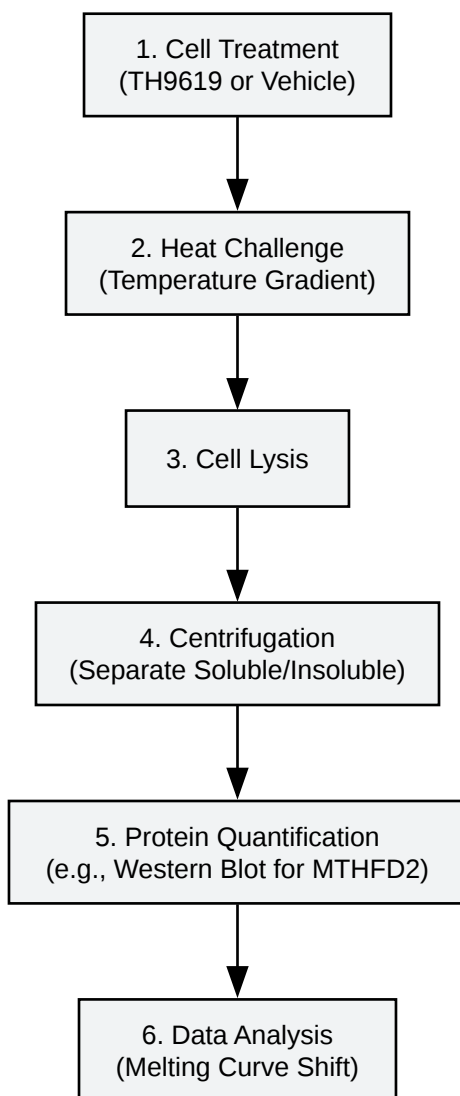
- Cell Culture: Culture cells in a medium containing ^{13}C -labeled serine.
- **TH9619** Treatment: Treat the cells with **TH9619** or vehicle control for a specified duration.
- Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
- LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of ^{13}C into downstream metabolites, including purines and pyrimidines. A decrease in the labeling of thymidylate and an accumulation of labeled 10-formyl-tetrahydrofolate would be indicative of **TH9619**'s mechanism of action.

Visualizations



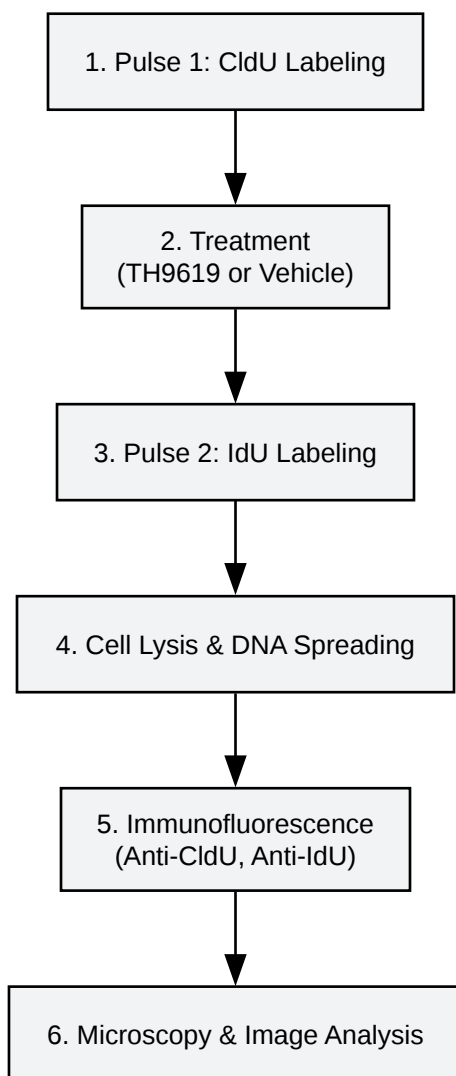
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Caption: Mechanism of **TH9619**-induced thymidylate depletion.



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Caption: Cellular Thermal Shift Assay (CETSA) workflow.



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Caption: DNA Fiber Assay experimental workflow.

Conclusion

TH9619 represents a promising novel therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its unique mechanism of action, which involves the induction of a "folate trap" and subsequent thymidylate depletion, provides a clear rationale for its selective anti-cancer activity. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of **TH9619** and other inhibitors of one-carbon metabolism. A thorough understanding of its effects on nucleotide biosynthesis is crucial for the design of effective

clinical trials and the identification of patient populations most likely to benefit from this targeted therapy.

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